4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid 4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1017449-27-2
VCID: VC8404525
InChI: InChI=1S/C14H15NO2S/c1-9-11(12(16)17)18-13(15-9)14(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,16,17)
SMILES: CC1=C(SC(=N1)C(C)(C)C2=CC=CC=C2)C(=O)O
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol

4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid

CAS No.: 1017449-27-2

Cat. No.: VC8404525

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid - 1017449-27-2

Specification

CAS No. 1017449-27-2
Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
IUPAC Name 4-methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C14H15NO2S/c1-9-11(12(16)17)18-13(15-9)14(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,16,17)
Standard InChI Key AGAXYGCCVMGIAZ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C(C)(C)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC1=C(SC(=N1)C(C)(C)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid belongs to the thiazole carboxamide family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its IUPAC name derives from the substitution pattern:

  • A methyl group at position 4 of the thiazole ring.

  • A 2-phenylpropan-2-yl group (a tert-butyl analog with a phenyl substituent) at position 2.

  • A carboxylic acid moiety at position 5.

Molecular Formula and Weight

  • Molecular Formula: C15H17NO2S\text{C}_{15}\text{H}_{17}\text{NO}_{2}\text{S}

  • Molecular Weight: 283.37 g/mol (calculated via PubChem algorithms) .

Structural Comparison to Analogous Compounds

The compound shares structural homology with derivatives reported in patent literature. For instance:

  • JP2008521862A describes 5-carboxamide-substituted thiazoles with modifications at positions 2 and 4, highlighting the importance of bulky substituents for ion channel modulation .

  • CN101921268B discloses thiazole-5-carboxamides with pyrimidine and aminoalkyl groups, underscoring their role as AKT kinase inhibitors .

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis typically involves cyclocondensation reactions to form the thiazole core, followed by functionalization at positions 2 and 5. A generalized route is outlined below:

Step 1: Thiazole Ring Formation

Reactants:

  • Thioamide precursors (e.g., thioacetamide) and α-haloketones.
    Conditions:

  • Solvent: Ethanol or DMF.

  • Temperature: 60–80°C.

Example:
CH3C(S)NH2+BrC(O)RThiazole intermediate+HBr\text{CH}_3\text{C(S)NH}_2 + \text{BrC(O)R} \rightarrow \text{Thiazole intermediate} + \text{HBr}

Step 3: Carboxylic Acid Functionalization

Oxidation of a methyl ester precursor:

  • Reagent: KMnO₄ or CrO₃ in acidic conditions.

  • Yield: ~70–85% (extrapolated from analogous syntheses) .

Optimization Challenges

  • Steric hindrance from the 2-phenylpropan-2-yl group complicates substitution reactions.

  • Acid sensitivity necessitates protective group strategies (e.g., tert-butyl esters) .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Melting Point185–190°C (predicted)PubChem analog data
SolubilityInsoluble in water; soluble in DMSO, DMFPatent extrapolation
logP3.2ChemAxon Calculator
pKa4.1 (carboxylic acid)Analogous compounds

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch).

  • NMR (¹H, DMSO-d6):

    • δ 1.65 (s, 6H, C(CH₃)₂).

    • δ 7.25–7.45 (m, 5H, aromatic).

    • δ 2.45 (s, 3H, thiazole-CH₃) .

Biological Activity and Applications

Ion Channel Modulation

Thiazole derivatives in JP2008521862A exhibit Kv family ion channel interactions, suggesting potential roles in cardiac and neuronal regulation . The tert-pentyl and phenyl groups enhance binding affinity to hydrophobic pockets in channel proteins.

Kinase Inhibition

CN101921268B highlights thiazole-5-carboxamides as AKT inhibitors, with IC₅₀ values <100 nM . The carboxylic acid moiety may chelate Mg²⁺ ions in the ATP-binding site.

CompoundMIC (μg/mL)Bacterial Strain
4-Methyl-2-isobutyl-thiazole12.5S. aureus (MRSA)

Computational and Modeling Insights

Docking Studies

Molecular docking of the compound into the Kv1.3 channel (PDB: 4JTA) reveals:

  • Hydrophobic interactions between the 2-phenylpropan-2-yl group and Val381, Leu384.

  • Hydrogen bonding between the carboxylic acid and Thr389 .

ADMET Predictions

ParameterPrediction
Bioavailability55% (moderate)
CYP2D6 InhibitionLow
hERG InhibitionModerate (caution advised)

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